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Compound of Interest

Compound Name: 2-Hydrazino-4-methylpyridine

Cat. No.: B1357133 Get Quote

This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance

(NMR) and mass spectrometry data for the compound 2-Hydrazino-4-methylpyridine. The

information is tailored for researchers, scientists, and professionals in the field of drug

development, offering a comprehensive overview of its structural characterization.

Data Presentation
The structural and spectral data for 2-Hydrazino-4-methylpyridine (C₆H₉N₃) are summarized

below. This compound has a monoisotopic mass of 123.08 Da.

1H NMR Data
The 1H NMR spectrum of 2-Hydrazino-4-methylpyridine was recorded in deuterated dimethyl

sulfoxide (DMSO-d₆) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts

per million (ppm) and the signal multiplicities are denoted as s (singlet), d (doublet), and br s

(broad singlet).
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Signal Assignment
Chemical Shift (δ)
in ppm

Multiplicity Integration

H-6 7.83 d 1H

H-5 6.38 d 1H

H-3 6.51 s 1H

-NH₂ 4.04 br s 2H

-CH₃ 2.17 s 3H

-NH- 7.22 (tentative) s 1H

Note on Assignments: The assignments are based on established chemical shift principles for

substituted pyridines. The downfield doublet at 7.83 ppm is characteristic of the proton at

position 6, which is adjacent to the nitrogen atom in the pyridine ring. The protons at positions 3

and 5 exhibit chemical shifts and coupling patterns consistent with their electronic environment.

The broad singlet at 4.04 ppm is assigned to the primary amine protons of the hydrazino group,

and the singlet at 2.17 ppm corresponds to the methyl group protons. The singlet at 7.22 ppm

is tentatively assigned to the secondary amine proton of the hydrazino group; its chemical shift

can be variable and is dependent on factors such as solvent and concentration.

Mass Spectrometry Data
The mass spectrometry data was obtained using Electrospray Ionization (ESI) in positive ion

mode.

Ion m/z (mass-to-charge ratio)

[M+H]⁺ 124

Due to the absence of a publicly available Electron Ionization (EI) mass spectrum, a detailed

fragmentation pattern is not presented. However, based on the fragmentation of the related

compound 2-hydrazinopyridine, a plausible fragmentation pathway can be proposed. The

fragmentation would likely initiate with the loss of ammonia (NH₃) or the cleavage of the N-N

bond.
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Experimental Protocols
The following sections detail the generalized methodologies for acquiring the 1H NMR and

mass spectrometry data for compounds such as 2-Hydrazino-4-methylpyridine.

1H NMR Spectroscopy
A sample of 2-Hydrazino-4-methylpyridine (typically 5-10 mg) is dissolved in approximately

0.75 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to

a 5 mm NMR tube. The 1H NMR spectrum is acquired on a 400 MHz NMR spectrometer at

room temperature. A sufficient number of scans are accumulated to achieve an adequate

signal-to-noise ratio. The resulting free induction decay (FID) is processed with a Fourier

transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to

the residual solvent peak.

Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis. A solution of

the compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile.

This solution is then injected into a liquid chromatography system coupled to a mass

spectrometer. The mass spectrometer is operated in positive ion mode using an Electrospray

Ionization (ESI) source. The data is acquired over a specific mass range to detect the

protonated molecular ion [M+H]⁺.

Visualizations
The following diagrams illustrate the relationships between the chemical structure and its

spectral data, as well as a typical experimental workflow.
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Relationship between Structure and Spectral Data

2-Hydrazino-4-methylpyridine
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Caption: Correlation of 2-Hydrazino-4-methylpyridine's structure with its 1H NMR and Mass

Spectrum signals.
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Generalized Workflow for Spectroscopic Analysis

Sample Preparation

1H NMR Analysis Mass Spectrometry Analysis
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Caption: A generalized workflow for obtaining and analyzing 1H NMR and Mass Spectrometry

data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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